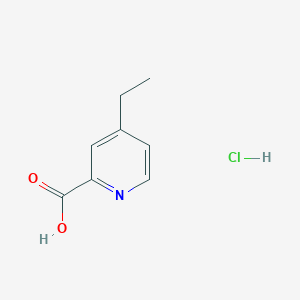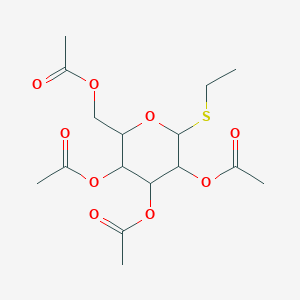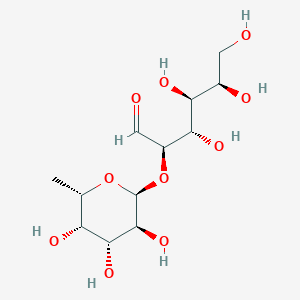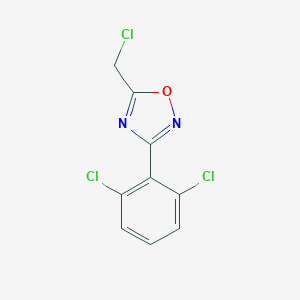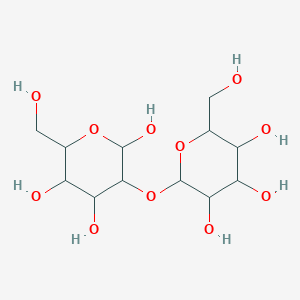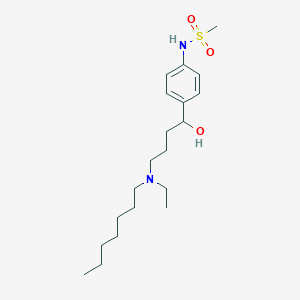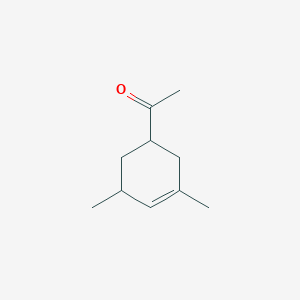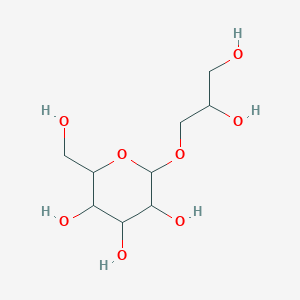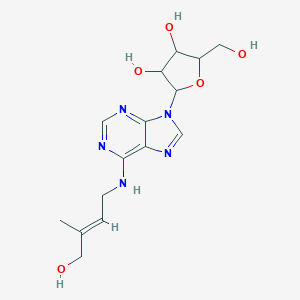
玉米素核苷
概述
描述
反式玉米素核苷是一种细胞分裂素,属于一类在促进细胞分裂、芽生长和抑制根系形成方面起关键作用的植物激素。它是玉米素的衍生物,玉米素存在两种异构体:反式玉米素和顺式玉米素。 反式玉米素核苷被认为是最活跃的形式,参与植物的各种发育过程和环境响应 .
科学研究应用
反式玉米素核苷具有广泛的科学研究应用:
化学: 它被用作模型化合物来研究细胞分裂素及其衍生物的行为。
生物学: 反式玉米素核苷广泛用于植物生物学中,以研究其在细胞分裂、芽生长和根系抑制中的作用。
医学: 正在进行的研究探索其潜在的治疗应用,包括其对细胞增殖和抗衰老特性的影响。
作用机制
反式玉米素核苷通过与植物细胞中特定的细胞分裂素受体结合来发挥其作用。这种结合激活了信号级联反应,导致参与细胞分裂、芽生长和根系抑制形成的基因表达。 分子靶标包括细胞分裂素受体,如 CRE1/AHK4,它们是植物中双组分信号系统的组成部分 .
安全和危害
未来方向
Zeatin riboside has been used in various plant science applications, including in vitro regeneration of eggplant . It has also been used in studies investigating the role of cytokinins in plant physiology and development . Future research may continue to explore the potential applications of Zeatin riboside in plant science and agriculture .
生化分析
Biochemical Properties
Zeatin riboside interacts with various enzymes, proteins, and other biomolecules. It is involved in promoting cell division, stimulating stem bud proliferation, inhibiting root formation, delaying leaf senescence, and activating gene expression and metabolic activity . It also plays a role in increasing enzymatic activity such as nitrogenase, protease, phosphatase, cellulose, and lipase activity within the soil ecosystem and nutrient availability for plants .
Cellular Effects
Zeatin riboside has significant effects on various types of cells and cellular processes. It influences cell function by promoting cell division and differentiation . It also plays a role in organogenesis, where it has been found to be very effective for plant growth promotion and to increase enzymatic activities under drought stress conditions .
Molecular Mechanism
The mechanism of action of Zeatin riboside involves its binding interactions with biomolecules and changes in gene expression. It is synthesized from an isopentenyl donor, dimethylallyl diphosphate (DMAPP), and AMP, ADP, or ATP by isopentenyltransferases . The metabolic fate of Zeatin riboside differs depending on the organism, with different metabolic pathways observed in oat and tobacco .
Temporal Effects in Laboratory Settings
The effects of Zeatin riboside change over time in laboratory settings. It has been observed that the levels of the two zeatin isomers can differ significantly during the lifespan of the plant, with Zeatin riboside prevalent in the developmental stages associated with limited growth .
Metabolic Pathways
Zeatin riboside is involved in the cytokinin biosynthesis pathway. It is synthesized from an isopentenyl donor, dimethylallyl diphosphate (DMAPP), and AMP, ADP, or ATP by isopentenyltransferases .
Transport and Distribution
Zeatin riboside is transported and distributed within cells and tissues. It is a major long-distance signaling form in xylem vessels and its action depends on metabolic conversion via the LONELY GUY enzyme in proximity to the site of action .
Subcellular Localization
The subcellular localization of Zeatin riboside is influenced by its farnesylation. Farnesylation of Zeatin riboside appears to direct most of the protein to the nucleus, while the nonfarnesylated protein is located in the plastids .
准备方法
合成路线和反应条件
反式玉米素核苷可以通过多种方法合成。一种常见的方法是通过嘌呤补救途径将反式玉米素酶促转化为反式玉米素核苷。 此过程通常需要特定的酶,例如腺苷激酶和细胞分裂素核苷磷酸化酶 .
工业生产方法
在工业环境中,反式玉米素核苷通常通过涉及微生物发酵的生物技术方法生产。这种方法利用基因工程微生物以大量生产该化合物。 发酵过程之后是提取和纯化步骤,以获得最终产品 .
化学反应分析
反应类型
反式玉米素核苷经历各种化学反应,包括:
氧化: 这种反应涉及将反式玉米素核苷转化为其氧化形式,这会影响其生物活性。
还原: 还原反应可以将反式玉米素核苷从其氧化状态还原回其活性形式。
常见试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 通常使用硼氢化钠和氢化铝锂等还原剂。
主要形成的产物
相似化合物的比较
类似化合物
顺式玉米素核苷: 玉米素核苷的另一种异构体,与反式玉米素核苷相比,其生物学影响较弱。
N6-(Δ2-异戊烯基)腺嘌呤 (iP): 一种具有类似功能但结构性质不同的细胞分裂素。
二氢玉米素核苷: 玉米素核苷的氢化形式,具有独特的生物活性.
独特性
反式玉米素核苷的独特性在于其高生物活性及其作为木质部血管中主要长距离信号形式的作用。 与顺式异构体和其他细胞分裂素衍生物相比,它在调节植物的各种生长发育过程中更有效 .
属性
| { "Design of the Synthesis Pathway": "The synthesis of Zeatin riboside can be achieved through a multi-step process involving the modification of various starting materials. The general approach involves the synthesis of the ribose moiety followed by the coupling of the zeatin base to the ribose. The synthesis can be achieved through either chemical or enzymatic methods.", "Starting Materials": ["adenine", "ribose", "phosphoric acid", "sodium borohydride", "trimethylsilyl chloride", "zeatin"], "Reaction": ["1. Adenine is reacted with ribose and phosphoric acid to form adenosine.", "2. Adenosine is then converted to 9-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)adenine using acetic anhydride and catalytic amounts of dimethylaminopyridine.", "3. The resulting intermediate is then reduced using sodium borohydride to form 9-(beta-D-ribofuranosyl)adenine.", "4. The ribose moiety is then protected using trimethylsilyl chloride to form 2',3',5'-tri-O-acetyl-9-(beta-D-ribofuranosyl)adenine.", "5. The zeatin base is then coupled to the ribose moiety using a coupling reagent such as N,N'-carbonyldiimidazole to form Zeatin riboside." ] } | |
CAS 编号 |
6025-53-2 |
分子式 |
C15H21N5O5 |
分子量 |
351.36 g/mol |
IUPAC 名称 |
2-(hydroxymethyl)-5-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C15H21N5O5/c1-8(4-21)2-3-16-13-10-14(18-6-17-13)20(7-19-10)15-12(24)11(23)9(5-22)25-15/h2,6-7,9,11-12,15,21-24H,3-5H2,1H3,(H,16,17,18)/b8-2+ |
InChI 键 |
GOSWTRUMMSCNCW-KRXBUXKQSA-N |
手性 SMILES |
C/C(=C\CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)/CO |
SMILES |
CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)CO |
规范 SMILES |
CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)CO |
熔点 |
180 - 182 °C |
| 28542-78-1 | |
物理描述 |
Solid |
同义词 |
N-(4-hydroxy-3-methyl-2-butenyl)adenosine ribosylzeatin zeatin riboside zeatin riboside, (cis-(Z))-isomer zeatin riboside, (E)-isome |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are zeatin riboside and its primary function in plants?
A1: Zeatin riboside is a naturally occurring cytokinin, a class of plant hormones that play a crucial role in various growth and developmental processes. [] Its primary function is to promote cell division in plant roots and shoots. []
Q2: What other cytokinins are found alongside zeatin riboside in plants?
A2: Plants contain a diverse range of cytokinins in addition to zeatin riboside. These include zeatin, dihydrozeatin, dihydrozeatin riboside, isopentenyladenine, isopentenyladenosine, and various conjugated forms like glucosides and nucleotides. [, , , , , , , , , ]
Q3: How do the levels of zeatin riboside and other cytokinins change during leaf senescence in soybean plants?
A3: During pod development in soybean plants, a process linked to leaf senescence, the levels of zeatin riboside, zeatin, dihydrozeatin, and dihydrozeatin riboside in the xylem sap decrease significantly. This decline in cytokinin levels is thought to be a contributing factor to leaf senescence. []
Q4: Can the removal of pods from soybean plants impact cytokinin levels and leaf senescence?
A4: Yes, removing the pods from soybean plants before late podfill can prevent leaf yellowing and delay senescence. This is accompanied by an increase in cytokinin levels in the xylem sap, particularly zeatin riboside and dihydrozeatin riboside, indicating their potential role in delaying senescence. []
Q5: How is zeatin riboside metabolized in plants?
A5: Zeatin riboside undergoes various metabolic transformations in plants. In soybean explants, it can be converted into zeatin nucleotide, which acts as a precursor for other metabolites. In leaves, major metabolites include adenine, adenosine, adenine nucleotides, and dihydrozeatin 7-glucoside. [, ]
Q6: Are there any specific organs or tissues in plants where zeatin riboside accumulates?
A7: Research suggests that zeatin riboside accumulates in specific plant tissues during different developmental stages. For instance, it has been identified as a major cytokinin in the xylem sap of tobacco plants and developing fruits of Lupinus albus. [, ]
Q7: Can external factors influence zeatin riboside levels in plants?
A8: Yes, environmental factors can impact zeatin riboside levels. For instance, in wheat ears grown in liquid culture, limited sucrose supply led to an increase in abscisic acid levels but did not affect zeatin/zeatin riboside levels. [] In another study, exposure of rye plants to low temperatures (2°C) led to a decrease in trans-zeatin and trans-zeatin riboside in roots but an increase in shoots under short-term stress. []
Q8: What is the significance of zeatin riboside in plant tissue culture?
A9: Zeatin riboside is frequently used in plant tissue culture media to promote shoot organogenesis. Studies on highbush blueberry [, ] and Solanum americanum [] leaf explants highlight the effectiveness of zeatin riboside in inducing shoot formation.
Q9: Can the combination of zeatin riboside with other plant growth regulators enhance its effects in tissue culture?
A10: Yes, combining zeatin riboside with other plant growth regulators can significantly impact shoot organogenesis. Studies show that using zeatin riboside in conjunction with thidiazuron (TDZ) and 1-naphthalene acetic acid (NAA) can greatly improve shoot regeneration efficiency in highbush blueberry. [, ] Similarly, combining it with 2,4-D can improve pollen callus induction in barley anther culture. []
Q10: Does the concentration of zeatin riboside in the culture medium influence plant regeneration?
A11: Yes, the concentration of zeatin riboside plays a crucial role in plant regeneration. In highbush blueberry, 1 µM TDZ was found to be more effective for shoot production compared to 0.5 µM TDZ or 20 µM zeatin riboside. [] In potato, MS media supplemented with 4 mg/L to 5 mg/L zeatin riboside showed optimal performance for in vitro direct regeneration from nodal explants. []
Q11: What are the potential applications of understanding zeatin riboside's role in plant development?
A11: A deeper understanding of zeatin riboside can be leveraged for various agricultural applications, including:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



